molecular formula C14H16N4O3S B1671292 Eniporide CAS No. 176644-21-6

Eniporide

Cat. No.: B1671292
CAS No.: 176644-21-6
M. Wt: 320.37 g/mol
InChI Key: UADMBZFZZOBWBB-UHFFFAOYSA-N
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Description

Eniporide (EMD 96785) is a selective sodium/hydrogen exchanger isoform-1 (NHE-1) inhibitor developed for cardioprotection during myocardial ischemia-reperfusion (I/R) injury. It functions by blocking intracellular acidosis and calcium overload, key contributors to myocardial cell death . Preclinical studies demonstrated its efficacy in reducing infarct size and apoptosis in animal models, with an IC50 of 4.7 ± 0.6 nM . Pharmacokinetic studies revealed a short half-life (2 hours) and linear dose-response, with 43% renal excretion of the unchanged drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

Eniporide can be synthesized through a series of chemical reactions involving the formation of a pyrazine ring. The synthetic route typically involves the reaction of appropriate starting materials under controlled conditions to form the desired pyrazine ring structure . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and can be dissolved in solvents like DMSO for various applications .

Chemical Reactions Analysis

Types of Reactions

Eniporide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with different functional groups .

Scientific Research Applications

Clinical Applications

1. Acute Myocardial Infarction (AMI)

Eniporide has been investigated as an adjunct therapy in patients undergoing reperfusion treatment for acute myocardial infarction. The ESCAMI trial evaluated its safety and efficacy when administered before reperfusion therapy. Key findings include:

  • Study Design : A phase II randomized controlled trial involving patients with ST-elevation myocardial infarction (STEMI) receiving either this compound or placebo alongside thrombolysis or primary percutaneous coronary intervention (PCI) .
  • Efficacy Outcomes : The primary endpoint was the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) as a measure of infarct size. Initial results indicated that doses of 100 mg and 150 mg this compound were associated with smaller infarct sizes compared to placebo in the first stage of the trial . However, no significant differences were observed in clinical outcomes such as mortality or heart failure rates across groups .

2. Pharmacokinetics

Population pharmacokinetic studies have shown that this compound is well-tolerated with predictable pharmacokinetics across different patient populations:

  • Clearance Rates : The estimated clearance for healthy subjects was approximately 29.2 L/h, while in patients it was slightly lower at 20.8 L/h . These findings suggest minimal dosage adjustments are necessary based on age or renal function.

Experimental Studies

1. Ischemia-Reperfusion Injury

Experimental studies using isolated heart models have demonstrated that this compound can significantly improve cardiac function post-reperfusion:

  • Buffer pH Impact : In guinea pig heart models, this compound administration during ischemia resulted in better mitochondrial function and reduced infarct size compared to control conditions . Specifically, hearts treated with this compound exhibited improved recovery metrics and lower ROS levels during reperfusion.

2. Cardiac Hypertrophy and Heart Failure

Recent reviews have highlighted the potential of targeting NHE-1 for treating cardiac hypertrophy and heart failure, indicating that this compound may have broader implications beyond acute myocardial infarction . The inhibition of NHE-1 has been linked to reduced hypertrophic responses in experimental models.

Data Summary

The following table summarizes key findings from clinical trials and experimental studies involving this compound:

Study/Trial Objective Findings
ESCAMI TrialEvaluate safety/effectiveness in AMISmaller infarct sizes with 100 mg/150 mg dosesNo significant clinical outcome improvement
Population PK StudyAnalyze pharmacokineticsClearance: 29.2 L/h (healthy), 20.8 L/h (patients)Minimal adjustments needed for dosing
Isolated Heart Model StudyAssess effects on ischemia-reperfusionImproved cardiac function; reduced ROS levelsThis compound enhances recovery post-reperfusion

Mechanism of Action

Eniporide exerts its effects by inhibiting the sodium-hydrogen exchanger 1 (NHE1) isoform. This inhibition prevents the exchange of sodium ions for hydrogen ions across cell membranes, thereby regulating intracellular pH levels. The molecular targets of this compound include the NHE1 protein, which is involved in maintaining cellular ion homeostasis . By inhibiting NHE1, this compound can reduce cellular damage during ischemia-reperfusion injury and potentially inhibit cancer cell growth .

Comparison with Similar Compounds

Structural Comparison

Eniporide belongs to the acylguanidine class of NHE-1 inhibitors. Key structural analogs include cariporide, zoniporide, rimeporide, and pyrazinoylguanidines (e.g., amiloride derivatives).

Compound Core Structure Key Substituents Unique Features
This compound Phenyl ring Pyrrole group, methyl, sulfonyl High selectivity for NHE-1
Cariporide Phenyl ring Isopropyl, sulfonyl Higher hydrophobicity than this compound
Zoniporide Pyrazine ring Chlorine atom, hydrophobic groups Enhanced potency (EC50 = 0.25 nM)
Amiloride Pyrazine ring Amino groups, minimal alkyl chains Weakly basic; broader ion channel effects

Key Structural Insights :

  • This compound and cariporide share a phenyl ring with sulfonyl groups, enhancing electron-withdrawing properties and amphiphilicity .
  • Zoniporide’s pyrazine ring with chlorine increases hydrophobicity and potency compared to phenyl-based inhibitors .
  • Amiloride derivatives lack sulfonyl groups, reducing selectivity but increasing interactions with intracellular components .

Pharmacological and Efficacy Comparison

Preclinical Data :

Compound EC50 (nM) Infarct Size Reduction Model
This compound 0.69 58% Rabbit I/R
Zoniporide 0.25 83% Rabbit I/R
Cariporide 5.11 50% Canine I/R
  • Zoniporide demonstrated 2.5–20-fold greater potency than this compound and cariporide in reducing infarct size .
  • This compound’s cardioprotection is glycogen-dependent: Enhanced glycogen breakdown during ischemia correlates with efficacy .

Clinical Trial Outcomes :

Compound Trial Phase Result
This compound ESCAMI III No reduction in infarct size or mortality in 1,389 patients
Cariporide GUARDIAN III Increased cerebrovascular events; trial halted
Zoniporide N/A Discontinued Preclinical superiority not translated to humans
Rimeporide Duchenne MD I Passed Phase 1 safety (2019); further development unclear

Mechanistic Insights :

  • This compound’s failure in ESCAMI was attributed to delayed administration (>4 hours post-symptom onset) and heterogeneous patient populations .

Biological Activity

Eniporide is a selective inhibitor of the Na+^+/H+^+ exchanger (NHE-1), a protein that plays a crucial role in cellular pH regulation and is implicated in various pathophysiological conditions, particularly myocardial ischemia and reperfusion injury. This article explores the biological activity of this compound, focusing on its effects in clinical settings, particularly in acute myocardial infarction (AMI), as well as its cellular mechanisms and implications for cancer therapy.

This compound specifically inhibits the NHE-1 isoform, which is predominantly expressed in cardiac myocytes. By blocking this exchanger, this compound reduces intracellular sodium levels, which subsequently decreases intracellular calcium overload during ischemic conditions. This mechanism is critical for protecting myocardial cells from damage during reperfusion following an ischemic event.

ESCAMI Trial Overview

The ESCAMI trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety and cardioprotective effects of this compound in patients with AMI. The study included 1,389 patients who received either this compound or a placebo alongside reperfusion therapy (thrombolysis or primary angioplasty) within 6 hours of symptom onset.

Key Findings:

  • Infarct Size Reduction: Initial stages showed that doses of 100 mg and 150 mg of this compound resulted in smaller infarct sizes compared to placebo (mean alpha-hydroxybutyrate dehydrogenase AUC: placebo 44.2 U/ml x h vs. 100 mg this compound 40.2 U/ml x h; 150 mg this compound 33.9 U/ml x h) .
  • Secondary Outcomes: However, subsequent stages did not confirm these findings, with no significant differences in clinical outcomes such as death or heart failure .
  • Safety Profile: this compound was generally well tolerated among participants, with no significant adverse events reported .

Biological Activity in Cancer Therapy

Recent studies have also investigated the potential use of this compound in cancer treatment due to its effects on cell viability and apoptosis mechanisms. Research indicated that while this compound effectively inhibits NHE-1 activity, its cytotoxic effects vary significantly across different cell types.

Cell Viability Studies:

  • In experiments involving breast cancer spheroids (e.g., MCF-7 and MDA-MB-231), this compound demonstrated minimal cytotoxic effects compared to other NHE inhibitors like EIPA and HMA, which exhibited significant viability loss .
  • The differential response suggests that this compound's efficacy may be limited by compensatory acid extrusion mechanisms activated during spheroid growth .

Comparative Efficacy of NHE Inhibitors

A comparative analysis of various NHE inhibitors highlights the potency and selectivity of this compound:

CompoundIC50 (NHE-1)Selectivity for NHE Isoforms
This compound4.5 nMHigh
Cariporide5 nMModerate
Zoniporide0.25 nMHigh

This table illustrates that while this compound is effective against NHE-1, its clinical benefits may not translate uniformly across different therapeutic contexts.

Q & A

Basic Research Questions

Q. What is the mechanism of action of Eniporide in myocardial ischemia-reperfusion injury, and how is this mechanism experimentally validated?

this compound is a selective inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE-1), which plays a critical role in intracellular pH regulation during ischemia. Preclinical validation involves measuring intracellular sodium and calcium levels via fluorescence imaging in cardiomyocytes under hypoxic conditions. For example, in canine models, this compound administered 15 minutes before coronary ligation significantly reduced infarct size by attenuating Na⁺/H⁺ exchange, thereby preventing calcium overload .

Q. What in vivo models are most appropriate for evaluating this compound’s cardioprotective effects, and what endpoints are prioritized?

Rodent and canine models are widely used due to their physiological relevance to human cardiac ischemia. Key endpoints include infarct size (measured via triphenyltetrazolium chloride staining), ejection fraction (echocardiography), and biomarkers like troponin-I. Rabbits treated with this compound post-ischemia showed a 40% reduction in infarct size compared to controls, highlighting species-specific responses .

Q. How are dosing regimens for this compound optimized in preclinical studies?

Dose optimization involves pharmacokinetic/pharmacodynamic (PK/PD) modeling, with plasma concentration-time curves and tissue distribution analyses. For instance, in the ESCAMI trial, doses of 50–200 mg were tested, but only 100–150 mg showed transient efficacy in reducing infarct size during phase 1, guiding phase 2 dose selection .

Advanced Research Questions

Q. How do contradictory results between preclinical and clinical trials of this compound inform translational research methodologies?

While this compound reduced infarct size in animal models, the ESCAMI trial found no significant clinical benefit. This discrepancy underscores the need for robust translational frameworks, such as incorporating human-derived cardiomyocytes in vitro or using comorbid animal models (e.g., diabetic or aged subjects) to better mimic clinical populations. Post-hoc analyses of subgroups (e.g., patients treated >4 hours post-infarction) may also refine trial design .

Q. What statistical approaches address dose-response contradictions in adaptive clinical trial designs, as seen in this compound studies?

The ESCAMI trial used a two-stage adaptive design with Fisher’s combination test to merge p-values from phases 1 and 2. Despite phase 1 suggesting efficacy for 100–150 mg, phase 2 data nullified these results. Bayesian hierarchical models or sensitivity analyses could improve dose selection by accounting for inter-stage variability .

Q. How can researchers mitigate variability in infarct size measurements when evaluating this compound’s efficacy?

Standardizing measurement techniques (e.g., cardiac MRI for infarct volume) and controlling for confounders like collateral blood flow or time-to-reperfusion is critical. In the ESCAMI trial, α-hydroxybutyrate dehydrogenase (α-HBDH) AUC was used as a surrogate biomarker, but its correlation with imaging-based infarct size was inconsistent .

Q. What ethical and methodological considerations arise when designing trials for high-risk populations, such as acute myocardial infarction patients?

Informed consent processes must balance urgency of treatment with comprehension. The ESCAMI trial utilized a centralized randomization system to ensure equity. Additionally, interim safety analyses (e.g., monitoring arrhythmias or hypotension) are mandatory due to this compound’s ion-channel effects .

Q. How do species-specific differences in NHE-1 expression impact this compound’s preclinical-to-clinical translation?

Rabbits exhibit higher NHE-1 activity in ventricular myocytes compared to humans, potentially overestimating drug efficacy. Cross-species transcriptomic profiling and human-induced pluripotent stem cell-derived cardiomyocytes can improve predictive validity .

Q. What strategies resolve contradictions in subgroup analyses, such as the reduced heart failure rate observed with 150 mg this compound in delayed-reperfusion patients?

Post-hoc subgroup findings require validation in dedicated trials. For example, a follow-up study could randomize late-presenting STEMI patients to this compound or placebo, with heart failure incidence as the primary endpoint. Propensity score matching may reduce confounding in retrospective analyses .

Q. How can researchers optimize combinatorial therapies involving this compound and reperfusion strategies?

Preclinical studies should test sequential administration (e.g., this compound pre- vs. post-reperfusion) using Langendorff-perfused heart models. Synergy with other cardioprotective agents (e.g., cyclosporine A) can be evaluated via factorial design experiments .

Q. Methodological Guidelines

  • Data Contradiction Analysis : Use mixed-effects models to account for heterogeneity across studies. For example, meta-analyses of this compound trials should stratify by reperfusion timing or comorbid conditions .
  • Experimental Design : Employ randomized block designs in animal studies to control for biological variability. In clinical trials, prioritize adaptive designs with pre-specified futility thresholds .
  • Ethical Compliance : Adhere to CONSORT guidelines for clinical trials and ARRIVE 2.0 standards for preclinical studies to ensure reproducibility and transparency .

Properties

IUPAC Name

N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16/h3-8H,1-2H3,(H4,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADMBZFZZOBWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870132
Record name Eniporide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176644-21-6
Record name Eniporide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176644-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eniporide [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eniporide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENIPORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGF9182QU
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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COC(=O)c1cc(S(C)(=O)=O)c(-n2cccc2)cc1C
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Synthesis routes and methods II

Procedure details

A solution of 694 g of guanidine and 310 g of methyl 2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzoate in 3 l of methanol is stirred for 3 h at 50°. Then, water is added to the reaction mixture, and the crude product which forms as a result is filtered off and recrystallized from methanol. This gives N-diaminomethylene-2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzamide in a yield of 66%.
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methyl 2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzoate
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3 L
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Synthesis routes and methods III

Procedure details

in stage g) by reaction of methyl 2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzoate with guanidine to give the end-product N-diaminomethylene-2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzamide, the guanidino group is introduced.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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